(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride
Description
This compound belongs to the pyrazine class of heterocyclic aromatic organic molecules, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The (R)-enantiomer of 2-chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride features a chiral 2-methylpiperazine substituent at the 3-position of the pyrazine core and a chloride at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications .
The methyl group on the piperazine ring introduces steric and electronic effects that distinguish it from non-methylated analogs. Such structural nuances are critical for its biological activity, particularly in targeting enzymes or receptors where hydrophobic interactions and conformational rigidity are advantageous .
Properties
CAS No. |
639029-52-0 |
|---|---|
Molecular Formula |
C9H14Cl2N4 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-chloro-3-[(2R)-2-methylpiperazin-1-yl]pyrazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)9-8(10)12-2-3-13-9;/h2-3,7,11H,4-6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
OOZROFHKFFMSJI-OGFXRTJISA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=NC=CN=C2Cl.Cl |
Canonical SMILES |
CC1CNCCN1C2=NC=CN=C2Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 2,3-Dichloropyrazine
2,3-Dichloropyrazine serves as a versatile substrate for introducing nitrogen-containing substituents. The chloro group at the 3-position is selectively displaced by 2-methylpiperazine under basic conditions. For example, reacting 2,3-dichloropyrazine with (R)-2-methylpiperazine in tetrahydrofuran (THF) at −20°C to 25°C in the presence of sodium hexamethyldisilazide (NaHMDS) yields the monosubstituted product. This method achieves 60–70% yield after 12–24 hours, with residual starting material minimized via stoichiometric control (1:1.1 molar ratio).
Reaction Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −20°C to 25°C | Prevents di-substitution |
| Base | NaHMDS | Enhances nucleophilicity |
| Solvent | THF | Improves solubility |
| Reaction Time | 12–24 hours | Ensures completion |
Stereochemical Control via Chiral Resolution
The (R)-configuration is introduced using chiral auxiliaries or enantioselective synthesis. A patent by describes the use of chiral benzophenone imines to direct stereochemistry during glycine alkyl ester condensation. For instance, (R)-4-benzyl-3-propionyloxazolidinone facilitates asymmetric induction, yielding the desired enantiomer with ≥90% enantiomeric excess (ee) . Subsequent hydrolysis with hydrochloric acid (6M HCl) at 40°C for 6 hours liberates the free amine, which is precipitated as the hydrochloride salt.
Optimized Synthetic Routes and Scalability
Two-Step Process from 2-Phenylquinoline-7-Carbaldehyde
A scalable route involves:
-
Imine Formation : Condensing 2-phenylquinoline-7-carbaldehyde with diphenylmethylamine in toluene at 70°C (Step a).
-
Nucleophilic Substitution : Reacting the imine intermediate with 2,3-dichloropyrazine in DMF at 20–130°C using cesium carbonate as the base (Step b).
This method achieves 50–55% overall yield with >98% purity after recrystallization from ethyl acetate.
Critical Process Considerations:
One-Pot Tandem Reaction
A streamlined one-pot synthesis eliminates intermediate isolation:
-
In Situ Imine Generation : Benzophenone reacts with glycine methyl ester in toluene under Dean-Stark conditions.
-
Concurrent Substitution : Adding 2,3-dichloropyrazine and NaHMDS at −5°C directly affords the target compound in 45–50% yield .
Analytical and Purification Techniques
Chiral Chromatography
Enantiopurity is validated using chiral HPLC (Daicel Chiralpak IA column) with 80% hexane/20% 2-propanol mobile phase (flow rate: 1 mL/min, UV detection at 254 nm). The (R)-enantiomer elutes at 12.3 minutes, distinct from the (S)-form at 14.7 minutes.
Salt Formation and Crystallization
Treating the free base with HCl in methanol yields the hydrochloride salt, which crystallizes as a white solid (mp: 166.8°C). Recrystallization from ethanol/water (9:1) enhances purity to >99.5% .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Two-Step Process | 50–55 | >98 | Moderate | High |
| One-Pot Tandem | 45–50 | 95–97 | Low | Moderate |
| Chiral Resolution | 30–35 | >99 | High | Low |
Industrial-Scale Challenges and Solutions
Byproduct Management
Di-substitution (3-chloro-2-(2-methylpiperazin-1-yl)pyrazine) is a common byproduct (5–10%). Mitigation strategies include:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at the pyrazine 2-position undergoes nucleophilic substitution under controlled conditions. This reactivity enables functionalization of the aromatic system:
Key factors influencing substitution efficiency:
-
Steric hindrance from the adjacent 2-methylpiperazine group reduces reaction rates compared to non-substituted analogs.
-
Electron-withdrawing effects of the piperazine nitrogen enhance electrophilicity at the 2-position.
Piperazine Ring Functionalization
The 2-methylpiperazine moiety participates in typical amine reactions:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives:
text(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine + AcCl → (R)-2-Chloro-3-(4-acetyl-2-methylpiperazin-1-yl)pyrazine
Alkylation
Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide):
Salt Formation and Solubility
As a hydrochloride salt, the compound demonstrates pH-dependent solubility:
| Property | Value | Measurement Method | Reference |
|---|---|---|---|
| Water solubility | 12.4 mg/mL (25°C) | HPLC | |
| LogP (neutral form) | 1.8 ± 0.2 | Shake-flask | |
| pKa (piperazine N-H) | 8.1 (calculated) | Computational |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Suzuki-Miyaura Coupling
-
Requires dechlorination at 2-position
-
Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C
Stability Profile
Critical degradation pathways under stress conditions:
| Condition | Degradation Products | Mechanism |
|---|---|---|
| Acidic (pH <3) | Pyrazine ring hydrolysis products | Acid-catalyzed cleavage |
| Oxidative (H₂O₂) | N-Oxide derivatives | Radical oxidation |
| Thermal (>150°C) | Dehydrochlorination + ring contraction | Thermal elimination |
Biological Derivatization
Patent data (CA2743449C) reveals utility in kinase inhibitor synthesis:
text(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine + Pyrimidin-2-amine → Kinase-targeting hybrid molecules [3]
Scientific Research Applications
Neuropharmacological Potential
Research indicates that compounds with similar structures to (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction is crucial for developing therapeutic agents aimed at treating central nervous system disorders such as depression and anxiety .
Case Study: Antipsychotic Effects
A study investigating the pharmacological profile of related compounds demonstrated significant antipsychotic effects in animal models, suggesting that (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride could be a candidate for further development in psychiatric medicine .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for developing new antimicrobial agents .
Table: Antimicrobial Activity of Similar Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride | Staphylococcus aureus | 32 µg/mL |
| (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride | Escherichia coli | 64 µg/mL |
Central Nervous System Disorders
The unique structure of (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride positions it as a promising candidate for treating various CNS disorders. Its ability to modulate neurotransmitter systems could lead to novel treatments for conditions such as schizophrenia and anxiety disorders. Ongoing research is focused on elucidating its mechanism of action and optimizing its pharmacological profile .
Cancer Research
Emerging studies suggest that derivatives of pyrazine compounds may exhibit antitumor activity. Research involving related compounds has shown efficacy against several cancer cell lines, indicating that (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride may also contribute to cancer therapeutics .
Table: Antitumor Activity in Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride | MCF7 (Breast Cancer) | 15 |
| (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride | HepG2 (Liver Cancer) | 20 |
Mechanism of Action
The mechanism of action of ®-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 2-Chloro-3-(piperazin-1-yl)pyrazine Hydrochloride (CAS 66522-30-3)
- Structural Difference : Lacks the methyl group on the piperazine ring.
- Steric Effects: Increased flexibility of the piperazine ring may reduce selectivity in enzyme inhibition compared to the methylated derivative . Solubility: Lower molecular weight (279.15 g/mol vs. 293.19 g/mol for the methylated analog) may improve aqueous solubility but decrease lipid membrane penetration .
2.2. 2-Chloro-3-(chloromethyl)pyrazine Hydrochloride
- Structural Difference : Replaces the 2-methylpiperazine group with a chloromethyl substituent.
- Impact :
- Reactivity : The chloromethyl group introduces electrophilic character, increasing susceptibility to nucleophilic substitution reactions. This contrasts with the nucleophilic piperazine moiety in the target compound .
- Toxicity : Chloromethyl derivatives are often associated with higher cytotoxicity, limiting therapeutic utility compared to the piperazine-containing analog .
2.3. Methyl (S)-3-Amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS 906810-37-5)
- Structural Difference : Features an ethylpiperazine group and a carboxylate ester at the 2-position.
- However, the carboxylate ester may lead to metabolic instability via hydrolysis . Bioactivity: The amino and ester groups introduce hydrogen-bonding and hydrolytic degradation pathways absent in the target compound, altering its mechanism of action .
2.4. (R)-2-(Piperidin-3-yloxy)pyrazine Hydrochloride (CAS 1421015-04-4)
- Structural Difference : Replaces the 2-methylpiperazine with a piperidin-3-yloxy group.
- Impact :
- Hydrogen Bonding : The ether oxygen enables hydrogen-bond acceptor interactions, unlike the direct N-linkage in the target compound. This may alter target selectivity .
- Conformational Flexibility : The piperidine ring’s chair conformation restricts rotational freedom compared to the piperazine ring, affecting binding pocket compatibility .
Research Findings and Data Tables
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine HCl | C₉H₁₄ClN₅·HCl | 293.19 | Not Provided | 2-Cl, 3-(2-Me-piperazine) |
| 2-Chloro-3-(piperazin-1-yl)pyrazine HCl | C₈H₁₂ClN₅·HCl | 279.15 | 66522-30-3 | 2-Cl, 3-(piperazine) |
| 2-Chloro-3-(chloromethyl)pyrazine HCl | C₅H₅Cl₂N₂·HCl | 203.48 | Not Provided | 2-Cl, 3-(CH₂Cl) |
| Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate | C₁₂H₁₈ClN₅O₂ | 299.76 | 906810-37-5 | 6-Cl, 5-(3-Et-piperazine), 2-COOMe |
Discussion of Key Differences
- Steric Effects: The 2-methyl group on the piperazine ring in the target compound reduces conformational flexibility, enhancing selectivity for sterically constrained binding pockets (e.g., SHP2 in cancer pathways) compared to non-methylated analogs .
- Electronic Effects: Methylation increases electron density on the piperazine nitrogen, improving hydrogen-bond donor capacity and interaction with acidic residues in target enzymes .
- Metabolic Stability : The hydrochloride salt and methyl group improve metabolic stability over carboxylate esters (e.g., CAS 906810-37-5), which are prone to hydrolysis .
Biological Activity
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications in treating central nervous system (CNS) disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following properties:
- Molecular Formula : C₉H₁₃ClN₄
- Molecular Weight : 212.68 g/mol
- Density : 1.208 g/cm³
- Boiling Point : 344.6ºC at 760 mmHg
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water, enhancing its bioavailability for pharmacological applications .
The biological activity of (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is primarily attributed to its structural similarity to other pyrazine derivatives known for their interactions with neurotransmitter systems. Research indicates that compounds with similar structures may influence serotonin and dopamine pathways, which are critical in the treatment of various CNS disorders such as depression and anxiety.
Interaction with Biological Targets
Studies suggest that this compound may interact with specific neurotransmitter receptors, potentially modulating their activity. The piperazine moiety is often associated with pharmacological properties, including anxiolytic and antipsychotic effects, which are significant for developing therapeutic agents targeting CNS disorders .
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation into its neuropharmacological properties. Compounds within the same class have been shown to exhibit antidepressant-like effects in animal models, suggesting that (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride may also possess such activities .
Comparative Analysis with Related Compounds
To better understand the unique properties of (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride, a comparison with structurally related compounds is presented below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|---|
| 2-Chloro-3-(piperazin-1-yl)pyrazine | 14086438 | C₈H₁₁ClN₄ | 188.64 g/mol | Lacks methyl substitution on piperazine |
| (S)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine | 31365776 | C₉H₁₃ClN₄ | 212.68 g/mol | Stereoisomer differing in configuration |
| 4-Chloro-N-(4-methylpiperazin-1-yl)pyrimidin-2-amines | N/A | C₁₀H₁₄ClN₅ | N/A | Different heterocyclic structure |
This table illustrates the unique combination of functional groups and stereochemistry present in (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride that may influence its biological activity and therapeutic applications .
Q & A
Q. What are the common synthetic routes for (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride, and what are their key intermediates?
- Methodological Answer : A widely used route involves functionalizing pyrazine cores via C–H activation. For example, 3-chloropyrazine-2-carboxamide can be treated with DMF-dimethyl acetal in DCM to form a dimethylaminomethylene intermediate, followed by cyclization with hydrazine hydrate in acetic acid to yield triazole-substituted pyrazines . Another approach utilizes photoarylation of pyrazine hydrochlorides with aryl diazonium salts under blue LED light in DMSO, where the hydrochloride form (pKaH ≈ 0.6) enhances reactivity by balancing acid-base equilibrium . Key intermediates include 3-chloro-N-(dimethylaminomethylene)pyrazine-2-carboxamide and aryl radical adducts detected via GC-MS.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d6 are standard for confirming substituent positions, e.g., aromatic protons at δ 8.3–8.4 ppm . Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 248.1 [M+H]<sup>+</sup>) validate the molecular weight . X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with anisotropic displacement parameters visualized via ORTEP .
Q. What safety protocols are recommended for handling (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride?
- Methodological Answer : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation. Store in sealed containers at 2–8°C, away from ignition sources. Spills should be vacuumed with HEPA filters, and waste disposed via approved hazardous channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield during C–H photoarylation of pyrazine hydrochlorides?
- Methodological Answer : Key parameters:
- Solvent : DMSO enhances reactivity by stabilizing the free base-pyrazine equilibrium .
- Temperature : Maintain 33°C to balance radical generation and stability .
- Catalyst : Use O2 as an oxidant under blue LEDs (120 W) for 14 hours to promote aryl radical formation.
- Acid-Base Control : The hydrochloride form (1b) is critical; substituting with the free base (1a) reduces yields due to TEMPO interference .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Mechanistic Validation : Use radical trapping agents (e.g., TEMPO) to confirm intermediates via GC-MS .
- DFT Calculations : Compare computed activation energies with experimental kinetic data to identify overlooked transition states.
- Solvent Effects : Re-evaluate solvent polarity and protonation states in simulations, as DMSO’s role in acid-base equilibrium may not be fully modeled .
Q. How do dosage-dependent effects in animal models inform its therapeutic window?
- Methodological Answer :
- Necroptosis Inhibition : At 5–10 mg/kg (mouse models), the compound shows anti-necroptotic activity without toxicity.
- Toxicity Threshold : Doses >20 mg/kg induce hepatotoxicity, necessitating PK/PD studies to align exposure with efficacy .
- Metabolic Profiling : Use LC-MS/MS to track metabolites in plasma and liver microsomes, focusing on CYP450-mediated oxidation .
Q. What experimental design principles optimize its formulation into sustained-release tablets?
- Methodological Answer : Apply statistical optimization (e.g., central composite design) to variables:
- Polymer Ratios : Hydroxypropyl methylcellulose (HPMC) vs. ethyl cellulose.
- Compression Force : 10–15 kN to balance tablet hardness and dissolution rate.
- Drug Load : 20–30% w/w to maintain zero-order release kinetics .
Validate using ANOVA and response surface plots to identify robust formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
